REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[C:5]([N+:11]([O-])=O)=[C:4]([N+:14]([O-])=O)[C:3]=1[O:17][CH3:18]>CCO.[Pd]>[CH3:1][C:2]1[C:7]([CH3:8])=[C:6]([O:9][CH3:10])[C:5]([NH2:11])=[C:4]([NH2:14])[C:3]=1[O:17][CH3:18]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C(=C1C)OC)[N+](=O)[O-])[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=C(C(=C1C)OC)N)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 81.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |